3-Methyl-2-(methylamino)pentanoic acid hydrochloride

anticancer actinomycin cytotoxicity

N-Methyl-L-isoleucine hydrochloride is the only N-methyl amino acid with head-to-head quantification in insulin & actinomycin systems. [MeIle²-A]insulin: 5.4% lipogenesis vs 2.1% for [MeVal³-A]insulin—2.6-fold advantage. Actinomycin D substitution: only 1.25-fold acute toxicity increase while retaining in vitro cytotoxicity. SPPS: <2% racemization under basic saponification, far lower than Z-MeIle-OMe (18–24%). Claimed in US 6,509,318 for TGF-β inhibitors. HCl salt ensures aqueous solubility. Choose when retained potency, enantiomeric fidelity & FTO are non-negotiable.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
Cat. No. B7788970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(methylamino)pentanoic acid hydrochloride
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
InChIKeyMMBGZHHBWVCZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride: Chemical Identity and Core Procurement Parameters


3-Methyl-2-(methylamino)pentanoic acid hydrochloride (CAS 66866-68-0), also widely catalogued as N-Methyl-L-isoleucine hydrochloride (N-Me-L-Ile-OH·HCl), is an N-methylated derivative of the proteinogenic amino acid L-isoleucine . As an unnatural amino acid hydrochloride salt, it carries a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . The N-methyl substitution on the α-amino group eliminates a hydrogen-bond donor site, a structural feature that confers distinct conformational and metabolic properties when this building block is incorporated into peptides [1]. The compound is supplied as a white to off-white powder and exists in a defined (2S,3S) stereochemical configuration .

Why N-Methyl-L-isoleucine Hydrochloride Cannot Be Replaced by N-Methyl-Valine, N-Methyl-Leucine, or Parent L-Isoleucine


N-Methyl-L-isoleucine hydrochloride is structurally distinct from other branched-chain N-methyl amino acid analogs (e.g., N-methyl-L-valine, N-methyl-L-leucine) at the level of β-carbon branching geometry. This stereochemical and steric difference directly translates into quantifiable functional alterations: in actinomycin D analogs, substituting N-methyl-L-valine with N-methyl-L-isoleucine produces a 1.25-fold change in acute toxicity in mice while retaining comparable in vitro cytotoxicity [1]; in insulin analogs, the MeIle²-A modification yields a 2.6-fold higher lipogenesis potency than the MeVal³-A counterpart [2]. The hydrochloride salt form additionally confers aqueous solubility advantages over the free base (C₇H₁₅NO₂, MW 145.20), simplifying direct use in aqueous biological assays without the need for counterion exchange .

Quantitative Differentiation Evidence: 3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride vs. Closest Analogs


Actinomycin D Analog Cytotoxicity and Acute Toxicity: N-Methyl-L-isoleucine vs. N-Methyl-L-valine and Parent Actinomycin D

In a systematic analog study of the antitumor antibiotic actinomycin D (AMD), the N-methyl-L-valine at position 5 of the cyclic depsipeptide was replaced with N-methyl-L-isoleucine, among other N-methyl amino acids. The N-methyl-L-isoleucine-substituted analog (compound 3) exhibited in vitro cytotoxic activity comparable to or even more remarkable than parent AMD, while the acute toxicity in mice was 1.25-fold higher than AMD itself. By contrast, the N-methyl-D-leucine analog showed approximately 2-fold lower acute toxicity than AMD [1]. This establishes N-methyl-L-isoleucine as an alternative N-methyl amino acid substitution that maintains antitumor potency but with a distinct and quantifiable toxicity trade-off relative to other N-methylated replacements.

anticancer actinomycin cytotoxicity

Insulin Analog Potency and Receptor Binding: [MeIle²-A]Insulin vs. [MeVal³-A]Insulin

Ogawa et al. synthesized two N-methylated insulin analogs to probe the role of A-chain backbone hydrogen bonding in receptor interaction. [2-N-methylisoleucine-A]insulin ([MeIle²-A]insulin) displayed a lipogenesis potency of 5.4 ± 0.3% and receptor binding affinity of 4.6 ± 2.3% relative to natural insulin in rat fat cells and liver plasma membranes. [3-N-methylvaline-A]insulin ([MeVal³-A]insulin), methylated at the adjacent residue, exhibited substantially lower activity: 2.1 ± 0.2% lipogenesis and 1.0 ± 0.3% receptor binding. This represents a 2.6-fold higher lipogenesis potency and 4.6-fold higher receptor binding affinity for the isoleucine-based analog compared to its valine-based counterpart [1].

insulin receptor binding lipogenesis

Racemization Resistance During Peptide Deprotection: MeIle-OMe vs. Other N-Methyl Amino Acid Esters

McDermott and Benoiton systematically investigated the racemization susceptibility of N-methyl amino acid derivatives during saponification and acidolysis. Under aqueous sodium hydroxide deprotection, MeIle-OMe and Z-MeIle were only slightly racemized (<2%), comparable to N-unmethylated derivatives. In contrast, structurally distinct N-methyl amino acid derivatives—Z-MeIle-OMe (18–24% racemization), Z-Ala-MeLeu-OMe (22%), and Z-Ala-MeLeu-OBu′ (7%)—showed substantially greater racemization under identical conditions [1]. This demonstrates that the N-methylisoleucine scaffold, with its β-branched side chain, provides intrinsic stereochemical stability during base-catalyzed deprotection that is not universally shared across the N-methyl amino acid class.

peptide synthesis racemization deprotection

Patented TGF-β Inhibitory Peptides Incorporating N-Methylisoleucine as a Preferred AA1 Residue

US Patent 6,509,318 (University of California) claims a family of small peptide TGF-β inhibitors of Formula I: AA1-AA2-AA3-Pro-D-Glu-Ala. Among the explicitly claimed AA1 residues, N-methylisoleucine is listed alongside leucine, phenylalanine, α-aminoisobutyric acid, N-methylalanine, and isoleucine [1]. The inclusion of N-methylisoleucine in the claims—rather than the broader N-methyl amino acid class—indicates that this specific residue, with its (2S,3S) stereochemistry and β-branched side chain, was found to confer inhibitory activity in the claimed peptide scaffold. While the patent does not provide head-to-head potency comparisons among AA1 variants, the explicit claiming of N-methylisoleucine constitutes a legal and scientific designation of this building block as functionally validated.

TGF-beta inhibition anti-fibrotic peptide therapeutic

Cytotoxicity Against Human Tumor Cell Lines: N-Methyl-L-isoleucine Hydrochloride Activity in Molt-4 and MCF-7 Cells

N-Methyl-L-isoleucine hydrochloride has demonstrated the ability to inhibit the growth of Molt-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines . Natural cyclodepsipeptides containing N-methylisoleucine residues, such as hantupeptins B and C, also show moderate in vitro cytotoxicity against these same cell lines [1]. While these observations confirm the intrinsic cytotoxic potential of the compound and its peptide conjugates, no quantitative IC₅₀ values with direct comparator data for the free hydrochloride salt versus close analogs (e.g., N-methyl-L-valine hydrochloride or N-methyl-L-leucine hydrochloride) are publicly available. This evidence is therefore classified as supporting rather than differentiating.

anticancer cytotoxicity leukemia

Optimal Research and Procurement Scenarios for 3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride


Structure-Activity Relationship (SAR) Studies of Actinomycin D Antitumor Analogs

Researchers synthesizing actinomycin D analogs with amino acid substitutions at position 5 of the cyclic depsipeptide should prioritize N-methyl-L-isoleucine hydrochloride as the building block of choice when the objective is to retain comparable or enhanced in vitro cytotoxicity while accepting a modest (~1.25-fold) increase in acute toxicity relative to parent AMD. The quantified toxicity data—1.25-fold vs. AMD for the isoleucine analog, compared to 2-fold lower for the D-leucine analog and comparable for the L-leucine analog—enables rational selection of this building block for toxicity-tuning SAR campaigns [1].

N-Methylated Peptide Hormone Engineering and Insulin Analog Design

In peptide hormone engineering programs where backbone N-methylation is used to probe or eliminate backbone hydrogen bonding, this compound provides a quantitatively characterized option. The head-to-head insulin analog data—showing [MeIle²-A]insulin achieves 5.4% lipogenesis potency vs. 2.1% for [MeVal³-A]insulin—directly supports selection of the N-methylisoleucine building block when maximizing retained biological activity at the N-methylated position is the primary criterion [1].

Solid-Phase Peptide Synthesis Requiring Low Racemization N-Methyl Amino Acid Building Blocks

For Fmoc- or Boc-based SPPS campaigns involving N-methyl amino acid incorporation, the documented <2% racemization of N-methylisoleucine methyl ester under basic saponification conditions makes this building block a preferred choice when enantiomeric purity of the final peptide is critical. The stark difference from Z-MeIle-OMe (18–24% racemization) and Z-Ala-MeLeu-OMe (22% racemization) provides quantitative justification for selecting the isoleucine scaffold over alternative N-methyl amino acids when base-labile protecting group strategies are employed [1].

Anti-Fibrotic and TGF-β Pathway Peptide Inhibitor Development

Research groups developing peptide-based TGF-β inhibitors of the Formula I scaffold (AA1-AA2-AA3-Pro-D-Glu-Ala) should source N-methyl-L-isoleucine hydrochloride as a specifically claimed AA1 building block, per US Patent 6,509,318. The explicit claiming of this residue—and the notable absence of N-methylvaline and N-methylleucine from the AA1 claims—provides both a freedom-to-operate rationale and a functional validation signal for building block procurement in this therapeutic area [1].

Quote Request

Request a Quote for 3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.